molecular formula C7H8N4 B12866094 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine

Cat. No.: B12866094
M. Wt: 148.17 g/mol
InChI Key: RJOLOOGTOLNILX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine (CAS 1539207-90-3) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features a fused heteroaromatic system that serves as a versatile building block for the synthesis of biologically active molecules. The [1,2,4]triazolo[4,3-a]pyridine core is an emerging chemotype in immunotherapeutic research. It has been identified as a novel heme-binding scaffold for the development of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Inhibitors based on this scaffold can boost the immune response and show potential for use in combination with other immunotherapeutic agents . Furthermore, this compound class is recognized for its diverse therapeutic potential, including applications as antifungal, antibacterial, and antidepressant agents . With a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol, this amine-functionalized heterocycle is an essential intermediate for researchers in organic synthesis and pharmaceutical development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H,4,8H2

InChI Key

RJOLOOGTOLNILX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C=C1CN

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydrazinylpyridines with Suitable Precursors

A common and effective approach to synthesize the triazolopyridine core involves the cyclization of 2-hydrazinylpyridines with various condensation agents or electrophilic reagents. This method leverages the nucleophilicity of the hydrazine moiety to form the triazole ring fused to the pyridine.

  • General Procedure : 2-Hydrazinylpyridine derivatives are reacted with electrophilic reagents such as chloroethynylphosphonates or other acylating agents under controlled conditions to induce intramolecular cyclization forming the triazolopyridine ring.

  • Example : The reaction of 2-hydrazinylpyridines with chloroethynylphosphonates proceeds via a 5-exo-dig cyclization mechanism, yielding 3-methylphosphonylatedtriazolo[4,3-a]pyridines in nearly quantitative yields at moderate temperatures (room temperature to 60 °C) over several hours.

  • Mechanistic Insight : The process involves nucleophilic substitution of chlorine in the chloroethynylphosphonate to form an ynamine intermediate, which tautomerizes to a ketenimine, followed by intramolecular cyclization to the fused triazolopyridine.

Microwave-Assisted Cyclization Using 2-Hydrazinopyridine and Urea

Another efficient synthetic route involves the condensation of 2-hydrazinopyridine with urea under microwave irradiation, which accelerates the cyclization to form the triazolopyridinone intermediate, a close structural analog to the target compound.

  • Reaction Conditions : Equimolar or excess urea is mixed with 2-hydrazinopyridine and subjected to microwave irradiation (300 W) for a short duration (~50 seconds), followed by aqueous workup.

  • Yields : The reaction yields 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one with yields up to 75% when using a twofold molar excess of urea.

  • Advantages : This method is solvent-free (neat conditions), rapid, and provides high purity products as monitored by HPLC and TLC.

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A method for synthesizing substitutedtriazolo[4,3-a]pyridines involves the oxidative cyclization of hydrazones derived from pyridine precursors using N-chlorosuccinimide.

  • Procedure : The hydrazone is dissolved in dry DMF, cooled to 0 °C, and treated with NCS portion-wise. The reaction is exothermic and requires careful temperature control. After stirring and warming to room temperature, the product precipitates upon addition of aqueous base.

  • Yields and Purity : This method affords products in over 90% yield with high purity, suitable for further functionalization.

Convergent Synthesis via Coupling of Multiple Precursors

In pharmaceutical contexts, the preparation of complex derivatives such as (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one involves convergent synthesis.

  • Key Starting Materials : 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, and an S-propionic acid or ester are coupled under conditions promoting formation of the triazolopyridine ring.

  • Process : The hydrazinylpyridine is reacted with coupling reagents to form hydrazides, which then cyclize to the triazolopyridine core under controlled conditions.

  • Application : This method is used to prepare complex, biologically active molecules with the triazolopyridine scaffold.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Features References
Cyclization with chloroethynylphosphonates 2-Hydrazinylpyridines + chloroethynylphosphonates Room temp to 60 °C, 4-50 h ~90-100 Catalyst-free, high selectivity
Microwave-assisted urea condensation 2-Hydrazinopyridine + urea Microwave irradiation, ~50 s 49-75 Solvent-free, rapid
Oxidative cyclization with NCS Hydrazones in DMF + N-chlorosuccinimide 0 °C to RT, ~1 h >90 High purity, exothermic reaction
Convergent synthesis with coupling reagents Hydrazinylpyridine + naphthyridinone + S-propionic acid/ester Multi-step, controlled conditions Not specified Suitable for complex APIs

Research Findings and Notes

  • The cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates is highly efficient and selective, avoiding side products such as amidines or formazan-type compounds, which are common in related reactions.

  • Microwave-assisted synthesis offers a green chemistry advantage by reducing reaction time and solvent use, though yields depend on reagent ratios.

  • Oxidative cyclization using NCS requires careful temperature control due to exothermicity but provides excellent yields and product purity, making it suitable for substituted derivatives.

  • The convergent synthesis approach is valuable for pharmaceutical applications where the triazolopyridine core is part of a larger, multifunctional molecule.

  • Dimroth-type rearrangements can occur under certain conditions, especially with electron-deficient hydrazinylpyridines, leading to isomeric triazolopyridine products; this must be considered in synthetic planning.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : A series of derivatives demonstrated potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compound exhibited IC50 values of 0.98 µM for A549, 1.05 µM for MCF-7, and 1.28 µM for HeLa cells, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The mechanism involves the inhibition of c-Met and VEGFR-2 kinases, which are critical in tumor growth and metastasis. Specifically, the compound was shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation .

Immunotherapy

The compound has also been investigated for its role in immunotherapy:

  • PD-1/PD-L1 Interaction Inhibition : Certain derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a crucial pathway in cancer immune evasion. One derivative demonstrated an IC50 of 92.3 nM and significantly enhanced interferon-gamma production in co-culture models involving T cells . This suggests its potential as a lead compound for developing new immunotherapeutic agents.

Neurological Applications

Research has indicated that [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine may have neuroprotective properties:

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan metabolism and has implications in depression and neurodegenerative diseases . This inhibition could enhance serotonin levels and improve mood disorders.

Antimicrobial Properties

The compound's derivatives have shown antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Some studies report that triazolo-pyridine derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Cardiovascular Applications

Emerging research indicates potential cardiovascular benefits:

  • Cardiovascular Disease Prevention : The compound's derivatives are being explored for their ability to modulate cardiovascular risk factors through mechanisms that may involve inflammation reduction or improvement of endothelial function .

Case Studies and Data Tables

To illustrate the findings associated with [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine derivatives, the following table summarizes key studies along with their findings:

Study ReferenceApplication AreaKey FindingsIC50 Values
AnticancerPotent antiproliferative effects against A549, MCF-7, HeLaA549: 0.98 µM; MCF-7: 1.05 µM; HeLa: 1.28 µM
ImmunotherapyInhibition of PD-1/PD-L1 interaction92.3 nM
NeurologyIDO1 inhibition potentially beneficial for mood disordersNot specified
AntimicrobialSignificant antibacterial activity against S. aureus and E. coliNot specified

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring structure allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. For example, it can act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Substituents Key Pharmacological Target CAS/Reference
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine C₇H₉N₅ 163.18 Methanamine at C7 Kinases (inferred) N/A
AL8697 (3-(3-tert-butyl-6,8-difluoro[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide) C₂₄H₂₃F₃N₄O 464.47 tert-butyl, difluoro, benzamide p38 MAPK, JAK inhibitors
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine C₈H₁₂F₂N₄ 202.21 Difluoromethyl, saturated bicyclic ring Not specified (structural analog) 1427381-11-0
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine C₈H₇ClF₃N₄ 248.62 Chloro, trifluoromethyl Kinase inhibition (inferred) 900641-14-7
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine C₇H₈N₄ 148.17 Methyl at C3, amine at C7 Intermediate for further derivatization 1214900-87-4
(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid C₇H₈BN₃O₂ 169.97 Boronic acid at C7, methyl at C3 Suzuki coupling precursor 1471260-44-2

Structural and Functional Insights

  • Core Modifications: AL8697 (): Incorporates a bulky tert-butyl group and fluorinated aromatic rings, enhancing metabolic stability and target selectivity. The benzamide side chain facilitates hydrogen bonding with kinase active sites. The difluoromethyl group enhances lipophilicity. Trifluoromethyl/Chloro Derivative (): Halogenation (Cl, CF₃) improves membrane permeability and resistance to oxidative metabolism, common in CNS-targeting agents.
  • Pharmacological Activity: AL8697 demonstrates nanomolar inhibition of p38 MAPK and JAK enzymes, validated in preclinical inflammation models . Triazolopyridine derivatives in bind MAPK1 (Erk2) via pyrimidine-amine interactions, suggesting shared kinase-targeting mechanisms .

Limitations and Contradictions

  • Structural vs. Functional Variance : While triazolo[1,5-a]pyridine derivatives () share a similar core, their distinct ring fusion (triazole at 1,5-a vs. 4,3-a) alters electron distribution, leading to divergent biological activities .
  • Data Gaps: Limited pharmacokinetic data for the parent compound ([1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine) necessitates caution in extrapolating results from analogs.

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bicyclic structure formed by the fusion of a pyridine and a triazole ring, which contributes to its unique pharmacological properties. This article explores the biological activity of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12N4
  • Molecular Weight : 152.2 g/mol
  • Structure : The compound consists of a triazole ring fused to a pyridine ring, influencing its reactivity and biological interactions.

Biological Activities

The biological activities of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine are assessed through various in vitro assays and animal models. Key activities include:

  • Anticancer Activity :
    • Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine exhibit significant antiproliferative effects against several cancer cell lines. For instance:
      • Compound 17l demonstrated IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells .
      • Another derivative showed an IC50 value of 0.83 µM against A549 cells and superior c-Met kinase inhibition at 48 nM .
  • Immunomodulatory Effects :
    • Compounds derived from [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine have been identified as potent inhibitors of the PD-1/PD-L1 interaction. For example:
      • Compound A22 exhibited an IC50 of 92.3 nM and significantly increased interferon-γ production in co-culture models involving T cells .
  • Mechanism of Action :
    • The mechanism involves interactions with specific molecular targets such as enzymes or receptors through hydrogen bonding and π-π stacking interactions. This modulates the activity of various biological macromolecules leading to therapeutic effects.

Synthesis Methods

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine can be achieved through several methods that allow for structural modifications to explore structure-activity relationships:

  • Method A : Direct cyclization of appropriate precursors under acidic conditions.
  • Method B : Use of coupling reactions to introduce substituents on the pyridine or triazole rings.

Case Study 1: Anticancer Activity Evaluation

A series of derivatives were synthesized and evaluated for their anticancer properties using the MTT assay across multiple cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced antiproliferative activity.

CompoundCell LineIC50 (µM)
17lA5490.98
17lMCF-71.05
17lHeLa1.28

Case Study 2: PD-L1 Inhibition

In another study focusing on immunotherapy applications, compound A22 was tested in a co-culture model with T cells and PD-L1 expressing cells:

CompoundIC50 (nM)Effect on IFN-γ Production
A2292.3Significant increase

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine, and how are reaction conditions optimized?

The synthesis of triazolopyridine derivatives typically involves cyclization and functionalization steps. For example:

  • Lithiation-mediated synthesis : Lithiation of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine followed by electrophilic quenching (e.g., aldehydes or ketones) can yield hydroxymethyl intermediates, which are further modified .
  • I₂-catalyzed oxidative coupling : 2-Aminopyridines and N-tosylhydrazones react under iodine catalysis with TBHP as an oxidant in 1,4-dioxane, achieving yields up to 74%. Optimizing catalysts (e.g., I₂ vs. KI) and solvents is critical .
    Methodological tip : Screen catalysts (e.g., I₂, TBAI) and oxidants (TBHP, DTBP) to balance reactivity and selectivity. Monitor reaction progress via TLC or LC-MS.

Q. How can researchers characterize the molecular structure of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine derivatives?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent placement. For example, methyl groups in 7-methyl derivatives show distinct shifts at δ ~2.5 ppm .
  • X-ray crystallography : Resolve ambiguities in fused-ring systems. Crystallographic data (e.g., CCDC 1906114) validate bond lengths and angles in phosphonate derivatives .
    Methodological tip : Collaborate with crystallography facilities for single-crystal growth and refinement using software like SHELX.

Q. What safety protocols are recommended for handling triazolopyridine derivatives?

  • Waste disposal : Segregate halogenated byproducts (e.g., bromo derivatives) and transfer to certified waste management services to prevent environmental contamination .
  • First aid : In case of exposure, consult a physician immediately and provide SDS documents detailing composition (e.g., molecular formula C₇H₇N₃) and hazards .

Q. How do researchers evaluate the biological activity of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine analogs?

  • In vitro assays : Screen for enzyme inhibition (e.g., dipeptidyl peptidase IV) using fluorogenic substrates. For example, trifluoromethyl-substituted analogs show enhanced metabolic stability .
  • Structure-activity relationship (SAR) : Modify the methanamine side chain to assess impact on potency. Introduce aryl or alkyl groups and compare IC₅₀ values .

Advanced Research Questions

Q. How can contradictory yield data in triazolopyridine synthesis be resolved?

Contradictions often arise from catalyst or solvent selection. For example:

  • I₂/TBHP in 1,4-dioxane yields 74%, while KI/TBHP yields 64% due to iodine’s superior oxidative capacity .
  • Trace yields with NIS or PhI suggest poor compatibility with substrates.
    Methodological tip : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and side reactions.

Q. What strategies improve regioselectivity in triazolopyridine functionalization?

  • Directed C-H activation : Use directing groups (e.g., phosphonates) to control substitution at C3 or C7 positions. For example, phosphorylation at C3 is favored in benzo derivatives .
  • Protecting groups : Temporarily block reactive sites (e.g., methanamine -NH₂) during lithiation to prevent undesired side reactions .

Q. How can computational chemistry aid in designing novel triazolopyridine analogs?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox activity for catalytic applications.
  • Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize synthetic targets. For example, trifluoromethyl groups enhance binding to hydrophobic pockets .

Q. What are the challenges in scaling up triazolopyridine synthesis for preclinical studies?

  • Purification : Chromatography is impractical at scale. Switch to recrystallization (e.g., dimethylformamide for 4b derivatives) or distillation .
  • Catalyst recovery : Immobilize iodine on silica or use flow chemistry to enhance recyclability .

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